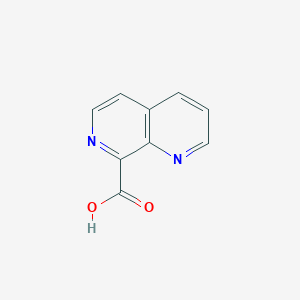

1,7-Naphthyridine-8-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

1,7-naphthyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJYCEANCAHRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-77-4 | |

| Record name | 1,7-naphthyridine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,7 Naphthyridine 8 Carboxylic Acid and Its Analogs

Foundational Synthetic Routes to Naphthyridine Core Structures

The construction of the 1,7-naphthyridine (B1217170) framework, a fusion of two pyridine (B92270) rings, relies on several established cyclization reactions. These reactions are instrumental in forming the bicyclic core, which can then be further modified to yield the target carboxylic acid.

Cyclization Reactions for Pyridopyridine Ring Formation

The formation of the pyridopyridine ring system is the cornerstone of 1,7-naphthyridine synthesis. Various cyclization strategies have been developed to construct this bicyclic heteroaromatic system. These methods often involve the reaction of a substituted aminopyridine with a carbonyl compound or its equivalent, leading to the annulation of the second pyridine ring. The choice of starting materials and reaction conditions plays a crucial role in directing the regioselectivity of the cyclization to favor the formation of the 1,7-naphthyridine isomer over other possibilities.

Applications of the Doebner Reaction in Naphthyridine Synthesis

The Doebner reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids, has been adapted for the preparation of naphthyridine analogs. researchgate.netnih.gov This reaction typically involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. researchgate.net In the context of 1,7-naphthyridine synthesis, a suitably substituted aminopyridine would serve as the aromatic amine component. The reaction proceeds through a series of condensation and cyclization steps to yield the corresponding naphthyridine-4-carboxylic acid. However, the application of the Doebner reaction to the synthesis of 1,7-naphthyridine-8-carboxylic acid specifically is not extensively documented in the available literature, with much of the focus being on other isomers. uobaghdad.edu.iq

Friedländer Reaction Implementations for Naphthyridine Derivatives

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their heterocyclic analogs, including naphthyridines. nih.govresearchgate.netorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govconnectjournals.com For the synthesis of 1,7-naphthyridines, a 3-aminopyridine-4-carbaldehyde or a related ketone would be the key starting material. The reaction partner, typically a β-dicarbonyl compound or a ketone with an α-methylene group, provides the remaining atoms for the newly formed pyridine ring. The reaction is often catalyzed by acids or bases and can be performed under various conditions, including solvent-free and microwave-assisted protocols. connectjournals.comnih.gov While the Friedländer synthesis is a versatile tool for constructing naphthyridine cores, its specific application to yield this compound directly is not commonly reported. ekb.egnih.gov

| Catalyst/Conditions | Reactants | Product | Yield | Reference |

| Choline hydroxide in water | 2-aminonicotinaldehyde and acetone | 2-methyl-1,8-naphthyridine | Excellent | nih.gov |

| CeCl3·7H2O (solvent-free) | 2-aminonicotinaldehyde and α-methylene carbonyls | 1,8-Naphthyridines | High | connectjournals.com |

| Ionic Liquids | 2-amino-3-pyridinecarboxaldehyde and α-methylene carbonyls | 1,8-Naphthyridine (B1210474) derivatives | Good | nih.gov |

Gould-Jacobs Reaction Pathways for Naphthyridine Carboxylic Acids

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines, which can be further converted to other quinoline derivatives. wikipedia.org This reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. wikipedia.orgablelab.eu This methodology has been extended to the synthesis of various fused heterocyclic systems, including naphthyridines. researchgate.netekb.eg To access the 1,7-naphthyridine scaffold, a 3-aminopyridine derivative is used as the starting amine. The initial condensation with a malonic ester derivative, followed by a high-temperature cyclization, leads to the formation of a 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid ester. Subsequent hydrolysis of the ester furnishes the corresponding carboxylic acid. This pathway offers a reliable route to naphthyridine carboxylic acids, although specific examples detailing the synthesis of this compound are not prevalent in the literature. ekb.egresearchgate.net

Targeted Functionalization Strategies for this compound Scaffolds

Once the core 1,7-naphthyridine ring system is established, further modifications are often necessary to introduce or alter functional groups. A key area of interest is the derivatization at the nitrogen atoms of the naphthyridine core, particularly at the N-1 position, to modulate the biological and physicochemical properties of the molecule.

Substituent Introduction at Peripheral Carbon Positions (e.g., C-3, C-5, C-6, C-8)

Functionalization of the 1,7-naphthyridine core at its peripheral carbon atoms is crucial for modulating the molecule's physicochemical properties and biological activity. Various synthetic strategies have been developed to introduce substituents at these positions.

A common approach involves the synthesis of a pre-functionalized ring that is later cyclized to form the naphthyridine system. For instance, 6-amino-8-bromo-1,7-naphthyridine has been synthesized via the cyclization of 2-cyano-3-pyridylacetonitrile under the action of hydrogen bromide. ijcps.org The bromine atom at the C-8 position serves as a versatile handle for further modifications, such as dehalogenation. The hydrogenation of 6-amino-8-bromo-1,7-naphthyridine using a palladium on charcoal catalyst yields 6-amino-1,7-naphthyridine. ijcps.org

Spectroscopic analysis, specifically infrared spectroscopy, can be used to confirm the substitution patterns on the 1,7-naphthyridine ring. Unsubstituted 1,7-naphthyridine shows characteristic bands related to the out-of-plane deformation vibrations of its C-H bonds. For example, bands at 853 cm⁻¹, 819 cm⁻¹, and 783 cm⁻¹ correspond to the isolated hydrogen at C-8, the two adjacent hydrogens at C-5 and C-6, and the three adjacent hydrogens at C-2, C-3, and C-4, respectively. ijcps.org When a substituent is introduced at the C-6 position, a strong band appears near 770 cm⁻¹ (for the three adjacent hydrogens at C-2, C-3, and C-4) and another in the 823–833 cm⁻¹ range, which is attributed to an isolated hydrogen at C-5 or C-8. ijcps.org

In related naphthyridine systems, such as 1,6-naphthyridines, the introduction of an amino substituent at the C-5 position has been explored as a strategy to block aldehyde oxidase-mediated metabolism, a common issue in drug development. nih.gov Furthermore, cyclic analogs of 1,7-naphthyridine-6-carboxamide have been synthesized with substituents at the C-5 position, such as a 4-methylphenyl group. nih.gov

| Position | Reaction Type | Key Reagents/Precursors | Resulting Substituent | Reference |

|---|---|---|---|---|

| C-8 | Cyclization/Halogenation | 2-Cyano-3-pyridylacetonitrile, HBr | -Br | ijcps.org |

| C-6 | Cyclization | 2-Cyano-3-pyridylacetonitrile | -NH₂ | ijcps.org |

| C-8 | Hydrogenation (Dehalogenation) | 6-Amino-8-bromo-1,7-naphthyridine, H₂, 10% Pd/C | -H | ijcps.org |

| C-5 | Multi-step synthesis | N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N, 7-dimethyl-8-oxo-1,7-naphthyridine-6-carboxamide precursor | -4-methylphenyl | nih.gov |

Synthesis of Fused Ring Systems Incorporating Naphthyridine Moieties (e.g., Furo-naphthyridines)

Fusing a third heterocyclic ring, such as a furan, to the naphthyridine scaffold creates novel tricyclic systems with distinct chemical and biological properties. Several synthetic routes have been established to produce various furo-naphthyridine isomers.

One notable method involves a domino heterocyclization reaction. For example, furo[2,3-c]-2,7-naphthyridine derivatives can be synthesized from the reaction of 2-amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles with substituted oxiranes. enamine.netresearchgate.net This reaction proceeds via a selective opening of the oxirane ring, followed by cyclization involving one of the nitrile groups on the starting pyridine ring. enamine.net

Another strategy is based on thermal or microwave-assisted ring-conversion reactions. Novel furo[3,2-c]-1,8-naphthyridine compounds have been synthesized from 3-allyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one precursors. tandfonline.com Heating these precursors in a high-boiling solvent like diphenyl ether or under microwave irradiation leads to a ring conversion into a 3-allyl-1,8-naphthyridine derivative, which then undergoes a spontaneous furo-cyclization to yield the tricyclic product, such as 2,7-dimethyl-2,3-dihydro-furo[3,2-c] acs.orgnih.govnaphthyridin-4(5H)-one. tandfonline.com

The furo[3,2-f] acs.orgmdpi.comnaphthyridine skeleton has also been synthesized, expanding the library of available fused systems. semanticscholar.org Additionally, the synthesis of furo[2,3-b] acs.orgnih.govnaphthyridine-3,4(2H,9H)-diones has been reported, demonstrating another variation of this structural motif. nih.gov

| Fused System | Synthetic Approach | Key Starting Materials | Reference |

|---|---|---|---|

| Furo[3,2-c]-1,8-naphthyridines | Thermal/Microwave Ring Conversion & Cyclization | 3-Allyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones | tandfonline.com |

| Furo[2,3-c]-2,7-naphthyridines | Domino Heterocyclization | 2-Amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles, Substituted oxiranes | enamine.netresearchgate.net |

| Furo[3,2-f] acs.orgmdpi.comnaphthyridines | Multi-step Synthesis | Not specified | semanticscholar.org |

| Furo[2,3-b] acs.orgnih.govnaphthyridines | Multi-step Synthesis | Not specified | nih.gov |

Green Chemistry and Sustainable Synthesis Approaches for Naphthyridine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of naphthyridine derivatives to develop more environmentally benign, efficient, and sustainable processes. Key strategies include the use of microwave irradiation, aqueous reaction media, and recyclable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. An eco-friendly method for the synthesis of 1,7-naphthyridine and its derivatives utilizes microwave irradiation for key steps, such as the oxidation of a dihydrazino-l,7-naphthyridine intermediate with copper sulfate. ijcps.org This approach is noted for being simple, mild, and efficient. ijcps.org Similarly, a microwave-promoted method has been developed for the synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile, providing excellent yields and high purity under eco-friendly conditions.

The use of water as a solvent is another cornerstone of green chemistry. The synthesis of naphthyridine derivatives has been achieved in good yield using water as a green solvent, which offers advantages over organic solvents in terms of cost, safety, and environmental impact. researchgate.net Multicomponent reactions (MCRs) in aqueous media further enhance the sustainability of these syntheses. For instance, functionalized 1,8-naphthyridine carboxylates have been synthesized via four-component reactions using a reusable SiO₂/Fe₃O₄ magnetic nanocomposite as a catalyst in water at room temperature. bohrium.com This method is advantageous due to its high yield and the ease of catalyst separation and purification of the product. bohrium.com

| Green Approach | Naphthyridine Type | Key Features | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | 1,7-Naphthyridines | Microwave-assisted oxidation step. | Simple, mild, efficient, ecofriendly. | ijcps.org |

| Microwave Irradiation | 2,6-Naphthyridines | Microwave-promoted synthesis from 4-cyano-3-pyridylacetonitrile. | Easy, efficient, clean, excellent yields. | |

| Aqueous Media | Naphthyridines | One-pot reaction using water as a solvent. | Good yield, low cost, simple methodology. | researchgate.net |

| Multicomponent Reaction & Recyclable Catalyst | 1,8-Naphthyridine Carboxylates | Four-component reaction in water with a reusable SiO₂/Fe₃O₄ catalyst. | High yield, ease of catalyst recycling and product purification. | bohrium.com |

Scalable Synthesis Protocols for Naphthyridine Carboxylic Acid Derivatives

The development of scalable synthetic routes is essential for the transition of promising compounds from laboratory research to potential industrial application. A key consideration for scalability is the design of a robust, high-yield process that avoids difficult purifications and uses readily available starting materials.

| Target Compound | Number of Steps | Key Starting Materials | Overall Yield | Key Features | Reference |

|---|---|---|---|---|---|

| 4-[8-(3-fluorophenyl) acs.orgmdpi.comnaphthyridin-6-yl]-trans-cyclohexanecarboxylic acid | 6 | 2-Cyano-3-methylpyridine, cyclohexane-1,4-dicarboxylic acid dimethyl ester, 3-fluorophenylboronic acid | 27% | Control of stereochemistry via equilibration steps; designed for scalability. | acs.org |

Structure Activity Relationship Sar Studies of 1,7 Naphthyridine 8 Carboxylic Acid Derivatives

Positional Effects of Substituents on Biological Potency

The biological profile of naphthyridine derivatives can be significantly altered by the nature and position of various substituents on the core structure. While direct and extensive SAR studies on 1,7-naphthyridine-8-carboxylic acid are still emerging, a wealth of information from closely related isomers, particularly the 1,8-naphthyridine-3-carboxylic acid series, provides a strong foundation for predicting the influence of substituents on the 1,7-naphthyridine (B1217170) scaffold.

Influence of N-1 Substituents on Pharmacological Profiles

In the realm of anticancer activity, research on 1,8-naphthyridine-3-carboxylic acids has revealed that a 2-thiazolyl group at the N-1 position is an optimal substituent for cytotoxicity. nih.gov This highlights the potential for heteroaromatic rings at this position to confer potent antitumor effects. The nature of the N-1 substituent can also influence the selectivity and potency of the compounds as receptor antagonists, as seen in the design of H1R antagonists from 1,8-naphthyridine-3-carboxylic acid derivatives. researchgate.netrsc.orgnih.gov

| N-1 Substituent (on 1,8-naphthyridine) | Resulting Pharmacological Profile |

| Cyclopropyl (B3062369) | Enhanced antibacterial activity mdpi.com |

| 2,4-Difluorophenyl | Improved antibacterial and physicochemical properties mdpi.com |

| 2-Thiazolyl | Potent antitumor activity nih.gov |

| Substituted Benzyl | H1R antagonism (antihistaminic) nih.gov |

Impact of C-3 Carboxylic Acid Moiety Modifications on Activity

The carboxylic acid group, in the case of 1,7-naphthyridine at position C-8, is a key pharmacophoric feature, often essential for target interaction and for imparting favorable pharmacokinetic properties. Modifications of this group have been extensively explored in the 1,8-naphthyridine-3-carboxylic acid series. Conversion of the carboxylic acid to various amide derivatives has been a successful strategy to modulate activity. For instance, the synthesis of 1,8-naphthyridine-3-carboxamides with different amino acid derivatives, cycloalkyl, aryl, and heteroaryl amines has led to compounds with broad-spectrum cytotoxicity. nih.gov

Furthermore, the esterification of the carboxylic acid or its conversion to hydrazides has been employed to generate a diverse range of derivatives with potential cytotoxic and antioxidant activities. uni.lu The design of antihistaminic agents from 1,8-naphthyridine-3-carboxylic acid has also involved the modification of the terminal carboxylic acid end to form various amide derivatives. researchgate.netrsc.orgnih.gov These modifications underscore the versatility of the carboxylic acid moiety as a handle for tuning the pharmacological profile of naphthyridine-based compounds.

| C-3 Carboxylic Acid Modification (on 1,8-naphthyridine) | Resulting Biological Activity |

| Amide formation (with amino acids, amines) | Broad-spectrum cytotoxicity nih.gov |

| Esterification/Hydrazide formation | Cytotoxic and antioxidant activity uni.lu |

| Amide formation (with specific amines) | H1R antagonism (antihistaminic) researchgate.netrsc.orgnih.gov |

Role of C-5, C-6, and C-7 Substitutions in Modulating Bioactivity

Substitutions at the C-5, C-6, and C-7 positions of the naphthyridine ring play a crucial role in modulating bioactivity and target specificity. In the context of 1,8-naphthyridines with antibacterial activity, the introduction of a fluorine atom at the C-6 position has been shown to significantly enhance antibacterial potency. researchgate.net The C-7 position has been a major site for modification to improve antibacterial spectrum and potency. The introduction of aminopyrrolidine derivatives at C-7 has been particularly effective, with the trans-3-amino-4-methoxypyrrolidinyl and 3-amino-3-methylpyrrolidinyl derivatives showing significant in vitro and in vivo antitumor activity. nih.gov

In studies on the cytotoxic effects of naphthyridine derivatives, substitutions at C-5, C-6, and C-7 have been shown to influence potency against various cancer cell lines. For example, compounds with a methyl group at the C-6 position were found to be more potent than the reference compound colchicine (B1669291) in HeLa cells. nih.gov The nature of the substituent at C-7, in combination with the N-1 substituent, is critical for achieving optimal antibacterial properties. mdpi.com

| Position | Substituent | Impact on Bioactivity (on 1,8-naphthyridine) |

| C-6 | Fluorine | Enhanced antibacterial activity researchgate.net |

| C-6 | Methyl | Increased cytotoxicity in HeLa cells nih.gov |

| C-7 | Aminopyrrolidine derivatives | Potent antitumor activity nih.gov |

| C-7 | 3-Amino-2-methyl-1-azetidinyl | Improved antibacterial and physicochemical properties mdpi.com |

Stereochemical Considerations in Naphthyridine Carboxylic Acid SAR

Stereochemistry can play a pivotal role in the biological activity of naphthyridine carboxylic acid derivatives, particularly when chiral centers are introduced in the substituents. For instance, in the development of antibacterial 1,8-naphthyridine (B1210474) derivatives, the stereochemistry of the C-7 substituent can significantly impact potency. The use of specific stereoisomers of aminopyrrolidine or other cyclic amines at the C-7 position can lead to a more precise fit within the target enzyme's active site, thereby enhancing activity.

While specific studies on the stereochemical aspects of this compound derivatives are limited, the principles derived from the 1,8-naphthyridine series are highly relevant. The synthesis and evaluation of individual enantiomers of derivatives with chiral side chains are essential to fully elucidate the SAR and to identify the most potent and selective stereoisomer for further development.

Structural Determinants for Target Binding Affinity

The structural features of this compound derivatives are key to their binding affinity for specific biological targets. The nitrogen atoms within the naphthyridine core, along with the carboxylic acid group, can act as crucial hydrogen bond donors and acceptors, as well as metal chelating sites. For example, in the case of 8-hydroxy-1,6-naphthyridine-7-carboxamides, the chelating triad (B1167595) formed by the hydroxyl group, the carboxamide, and a ring nitrogen is vital for binding to the metal ions in the active site of viral endonucleases. nih.gov

Molecular docking studies on 1,8-naphthyridine derivatives have provided insights into their binding modes. For H1 receptor antagonists, the naphthyridine core and its substituents engage in specific interactions within the receptor's binding pocket. researchgate.netrsc.orgnih.gov Similarly, for antibacterial agents that target DNA gyrase, the planarity of the naphthyridine ring system allows for intercalation with DNA, while the substituents at various positions form specific interactions with the enzyme. researchgate.net The presence of a carboxylic acid is often crucial for interaction with key residues in the enzyme's active site.

Ligand Design Principles Derived from SAR Analysis

The accumulated SAR data on naphthyridine carboxylic acids provide several key principles for the design of new ligands based on the this compound scaffold.

Scaffold Hopping and Isomer Exploration : The extensive data on 1,8-naphthyridines can guide the initial design of 1,7-naphthyridine derivatives. By strategically placing substituents known to be favorable in the 1,8-isomer onto the 1,7-scaffold, novel compounds with potentially unique pharmacological profiles can be generated.

Strategic Substitution :

The N-1 position is a key "tuning" site. Small alkyl or cyclopropyl groups may favor antibacterial activity, while larger aromatic or heteroaromatic groups could be explored for anticancer or receptor antagonist activities.

The C-8 carboxylic acid is a critical anchor. While essential for many activities, its modification to amides or esters can be used to modulate potency, selectivity, and pharmacokinetic properties.

C-5, C-6, and C-7 positions offer opportunities for further optimization. Introduction of small substituents like fluorine at C-6 could enhance potency, while larger cyclic amines at C-7 can be used to fine-tune the biological activity spectrum.

Stereochemical Control : For derivatives containing chiral centers, the synthesis and evaluation of individual stereoisomers are crucial to identify the most active and selective compound.

Target-Focused Design : By understanding the structural requirements of a specific biological target, such as an enzyme active site or a receptor binding pocket, the substituents on the this compound core can be rationally designed to maximize binding affinity and efficacy.

Pharmacological and Biological Activity Profiling of 1,7 Naphthyridine 8 Carboxylic Acid Compounds

Antimicrobial Efficacy Investigations

Derivatives of 1,8-naphthyridine (B1210474) have demonstrated considerable antimicrobial properties, forming the basis of several commercial antibacterial drugs. nih.gov The core structure, 4-oxo-1,8-naphthyridine-3-carboxylic acid, is central to the activity of these compounds. nih.gov

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The foundational compound in this class, nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), was introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov Its mechanism involves the selective inhibition of bacterial DNA replication by targeting the A subunit of DNA gyrase. nih.gov Subsequent modifications to this structure have yielded derivatives with a broader spectrum of activity.

For instance, enoxacin, a fluoroquinolone analogue, demonstrates activity against a wide array of both Gram-positive and Gram-negative bacteria. nih.gov Similarly, trovafloxacin (B114552) is a broad-spectrum antibacterial agent effective against Gram-positive streptococci and various Gram-negative pathogens. nih.gov Research has also shown that certain 1,8-naphthyridine derivatives exhibit good activity against Proteus vulgaris and Staphylococcus aureus. nih.gov

Activity Against Multi-Drug Resistant Bacterial Strains

The rise of antibiotic resistance necessitates the development of new agents effective against multi-drug resistant (MDR) bacteria. nih.gov Some 1,8-naphthyridine derivatives have shown promise in this area. For example, trovafloxacin is effective against resistant strains of Neisseria gonorrhoeae. nih.gov Furthermore, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have displayed selective antibacterial activity against resistant strains of Bacillus subtilis. nih.gov The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance this antibacterial activity. nih.gov

Studies have also explored the potential of 1,8-naphthyridine derivatives in combating mycobacterial infections, including multi-drug resistant tuberculosis (MDR-TB). rsc.orgrsc.org Naphthyridone derivatives have been identified as having high activity toward MDR-TB. rsc.org

Synergistic Interactions with Established Antibiotics (e.g., Fluoroquinolones)

An important strategy in overcoming antibiotic resistance is the use of combination therapy. Research indicates that 1,8-naphthyridine derivatives can act as adjuvants to enhance the efficacy of existing antibiotics. nih.gov Specifically, compounds like 7-acetamido-1,8-naphthyridin-4(1H)-one have been shown to potentiate the effect of fluoroquinolones such as norfloxacin (B1679917), ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of E. coli, S. aureus, and P. aeruginosa. nih.gov This synergistic effect is thought to stem from the similar mechanisms of action, as both 1,8-naphthyridine derivatives and fluoroquinolones can inhibit topoisomerase II enzymes. nih.gov

Antifungal Activity Evaluations

In addition to their antibacterial properties, some 1,8-naphthyridine derivatives have been evaluated for their antifungal activity. nih.gov Hydrazono and azo derivatives of 1,8-naphthyridine have shown activity against Aspergillus niger and Candida albicans, with their efficacy being comparable to the standard antifungal drug griseofulvin. nih.gov The presence of a 4-chlorophenyl ring was found to be important for this activity. nih.gov

Antineoplastic and Cytotoxic Activity Assessments

Naphthyridine derivatives have emerged as a significant class of compounds in the search for new anticancer agents. nih.gov They exhibit a range of biological activities, including the ability to act as antimitotic agents and topoisomerase II inhibitors. nih.gov

In Vitro Cytotoxicity against Murine and Human Tumor Cell Lines

A number of studies have demonstrated the in vitro cytotoxic effects of 1,8-naphthyridine derivatives against various cancer cell lines.

One study evaluated a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, ranged from 0.7 µM to 172.8 µM for HeLa cells, 0.1 µM to 102.9 µM for HL-60 cells, and 2.7 µM to 124.6 µM for PC-3 cells. nih.gov Notably, some compounds with a methyl group at the C-6 position were more potent than the established anticancer drug colchicine (B1669291) in HeLa cells. nih.gov

Another study synthesized 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives and screened them for cytotoxicity against various cancer cell lines. nih.gov Compounds 22, 31, and 34 from this series showed high cytotoxicity. nih.gov

Furthermore, newly synthesized 7-substituted 2,3-dihydro-1,8-naphthyridines were evaluated for their antitumor effect on human pancreatic cancer cells. nih.gov These compounds exhibited time- and concentration-dependent cytotoxicity, with the most active compound, compound 11, having a mean IC₅₀ of 11 µM. nih.gov This compound was also found to induce apoptosis in MIA PaCa-2 pancreatic cancer cells. nih.gov

A separate investigation into 2-phenyl-7-methyl-1,8-naphthyridine derivatives revealed that several compounds displayed better activity than the reference drug staurosporine (B1682477) against the human breast cancer cell line (MCF7), with IC₅₀ values as low as 1.47 µM. researchgate.net Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives also showed potent activity, with one compound exhibiting IC₅₀ values of 0.41 and 0.77 µM on MIAPaCa and K-562 cancer cell lines, respectively. researchgate.net

The tables below summarize the cytotoxic activity of selected 1,8-naphthyridine derivatives from the literature.

Table 1: In Vitro Cytotoxicity of Naphthyridine Derivatives against Human Cancer Cell Lines nih.gov

| Compound | HeLa (IC₅₀ µM) | HL-60 (IC₅₀ µM) | PC-3 (IC₅₀ µM) |

| 5 | < Colchicine | - | - |

| 10 | < Colchicine | - | - |

| 15 | < Colchicine | 2.3 | - |

| 14 | 2.6 | - | - |

| 16 | 0.71 | - | - |

| 7 | > Compound 1 | - | - |

| 8 | > Compound 2 | - | - |

| 11 | > Compound 6 | - | - |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. A lower IC₅₀ value indicates greater potency. Data for some compounds were not provided for all cell lines.

Table 2: Cytotoxicity of 2-phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF7 Human Breast Cancer Cell Lineresearchgate.net| Compound | IC₅₀ (µM) |

| Staurosporine (Reference) | 4.51 |

| 3f | 6.53 |

| 6f | 7.88 |

| 8c | 7.89 |

| 10b | 7.79 |

| 10c | 1.47 |

| 8d | 1.62 |

| 4d | 1.68 |

| 10f | 2.30 |

| 8b | 3.19 |

In Vivo Antitumor Efficacy Studies

Research into the in vivo antitumor effects of 1,7-naphthyridine (B1217170) derivatives has identified promising candidates. One such derivative, the natural alkaloid Bisleuconothine A, has demonstrated notable efficacy in animal models. In a study involving mice with HCT116 xenografts, administration of Bisleuconothine A led to a significant reduction in tumor growth. nih.gov The compound's proposed mechanism of action involves the inhibition of the WNT signaling pathway and the induction of G0/G1 cell cycle arrest in cancer cells. nih.gov

Bisleuconothine A, an eburnane-aspidosperma type bisindole alkaloid, was first isolated from the bark of Leuconotis griffithii. nih.gov Its structure was determined through 2D NMR data and X-ray analysis. nih.gov While initial studies confirmed its cell growth inhibitory activity against various human cancer cell lines, the detailed mechanism of action and its in vivo potential have been the subject of further investigation. nih.govresearchgate.net

| Compound Name | Animal Model | Cancer Cell Line | Outcome |

| Bisleuconothine A | Mice | HCT116 Xenograft | Reduced tumor growth |

Antiviral Activity Research

Inhibition of Specific Viral Enzymes (e.g., Human Cytomegalovirus pUL89 Endonuclease)

The replication of human cytomegalovirus (HCMV) depends on a metal-dependent endonuclease located at the C-terminus of the pUL89 protein (pUL89-C), which is essential for viral genome packaging and cleavage. nih.gov This makes pUL89-C an attractive target for the development of novel antiviral therapies. nih.gov Research has been conducted on various naphthyridine isomers as potential inhibitors of this enzyme. For instance, studies on 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives have shown that they can inhibit pUL89-C with IC₅₀ values in the low micromolar range and exhibit antiviral activity. nih.govnih.gov However, based on the available scientific literature, there is no specific research detailing the inhibitory activity of 1,7-Naphthyridine-8-carboxylic acid or its derivatives against the Human Cytomegalovirus pUL89 endonuclease.

Viral RNA Destabilization Mechanisms (e.g., Hepatitis B Virus RNA Destabilizers)

A therapeutic strategy for Hepatitis B Virus (HBV) infection involves the destabilization of viral RNA transcripts. This can be achieved through small-molecule compounds that target and promote the degradation of viral RNA, thereby suppressing the production of viral proteins like the hepatitis B surface antigen (HBsAg). nih.gov These HBV RNA destabilizers often work by targeting host proteins, such as the noncanonical poly(A) RNA polymerases PAPD5 and PAPD7, which the virus uses to stabilize its transcripts. nih.gov While this is a recognized antiviral mechanism, there is currently no published research specifically identifying This compound or its derivatives as functioning through the destabilization of Hepatitis B Virus RNA.

Anti-Inflammatory and Immunomodulatory Investigations

Derivatives of the 1,7-naphthyridine scaffold have been investigated for their potential anti-inflammatory properties. A study focused on a series of 1,7-Naphthyridine 1-oxides identified them as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov The inhibition of this kinase is a key mechanism for controlling inflammatory responses.

In vivo studies demonstrated the efficacy of these compounds in animal models of inflammation. nih.gov Specific derivatives were shown to significantly reduce the production of tumor necrosis factor-alpha (TNFα) in an acute murine model of lipopolysaccharide (LPS)-induced inflammation. nih.gov Furthermore, oral administration of these compounds proved effective in a chronic model of adjuvant arthritis in rats. nih.gov The structure-activity relationship studies highlighted that the N-oxide oxygen was crucial for the observed biological activity and selectivity. nih.gov

While research has also explored the anti-inflammatory and immunomodulatory activities of other naphthyridine isomers, such as 1,8-naphthyridine-3-carboxamide derivatives, the findings on 1,7-Naphthyridine 1-oxides provide direct evidence of the anti-inflammatory potential within this specific structural class. nih.govnih.govnih.gov

| Compound Class | Target | In Vivo Model | Outcome |

| 1,7-Naphthyridine 1-oxides | p38α MAP kinase | LPS-induced inflammation (mice) | ED₅₀ = 0.5 mg/kg for TNFα reduction |

| 1,7-Naphthyridine 1-oxides | p38α MAP kinase | Adjuvant arthritis (rats) | ED₅₀ < 1 mg/kg |

Central Nervous System (CNS) Activities

Antihistaminic Effects (H1 Receptor Antagonism)

H1 antagonists are a class of drugs that block the action of histamine (B1213489) at the H1 receptor, which is a key mechanism in treating allergic reactions. nih.gov The development of new antihistaminic agents often involves exploring novel heterocyclic scaffolds. Research in this area has included the investigation of various naphthyridine derivatives. For example, new derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and evaluated for their in vivo antihistaminic activity, with some compounds showing promising bronchorelaxant effects in guinea pig models. nih.gov However, there is a lack of specific scientific literature and research data concerning the evaluation of This compound or its derivatives for antihistaminic effects, specifically as H1 receptor antagonists.

Potential in Neurological Disorders (e.g., Alzheimer's Disease, Depression, Multiple Sclerosis)

While research on the broader 1,8-naphthyridine isomer class has shown promise in the context of neurological disorders, specific studies focusing on this compound are less common. researchgate.netnih.gov However, the known neuroactive potential of the wider naphthyridine family provides a strong rationale for investigating this specific scaffold. nih.govijpbs.net

Alzheimer's Disease: Research has highlighted the potential of 1,8-naphthyridine derivatives as multitarget agents for Alzheimer's disease by inhibiting cholinesterases and modulating voltage-dependent Ca2+ channels. nih.gov Although direct evidence for this compound is not prominent, the structural similarities suggest a potential avenue for future research. The development of novel acetylcholinesterase inhibitors from isochroman-4-one (B1313559) derivatives further underscores the interest in heterocyclic compounds for Alzheimer's therapy. nih.gov

Depression: Derivatives of 1,8-naphthyridine-3-carboxylic acid have been synthesized and evaluated as 5-HT3 receptor antagonists, demonstrating potential antidepressant-like activity in preclinical models. nih.gov Specifically, certain analogs exhibited significant effects in the forced swim test and tail suspension test in mice without affecting locomotor activity. nih.gov This suggests that the naphthyridine carboxylic acid framework could be a valuable template for developing new antidepressant drugs.

Multiple Sclerosis: The direct role of this compound in multiple sclerosis has not been established in the reviewed literature. Current hypotheses on the chemical pathogenesis of multiple sclerosis have pointed towards compounds like azetidine-2-carboxylic acid, a proline analog, which can be misincorporated into proteins and potentially trigger autoimmune responses. nih.gov

Other Pharmacological Activities

Derivatives of the 1,7-naphthyridine scaffold have been investigated for a wide array of pharmacological effects. ijpbs.netgoogle.com

Antihypertensive Properties

Certain 1,7-naphthyridine derivatives have been reported to possess properties useful for managing hypertension. google.com More specifically, research into 1,8-naphthyridine derivatives has identified compounds with vasorelaxing activity. nih.gov Some of these compounds are believed to act as guanylate-cyclase inhibitors or as activators of ATP-sensitive potassium channels. nih.gov

Analgesic Effects

The analgesic potential of 1,7-naphthyridine derivatives has been noted in patent literature, suggesting their utility in conditions like toothache and lumbago. google.com The broader class of 2,7-naphthyridine (B1199556) derivatives has also been found to exhibit analgesic effects. benthamdirect.com While direct studies on the analgesic properties of this compound are sparse, related carboxylic acid derivatives have been explored for their anti-inflammatory and analgesic potential. nih.gov

Anti-Allergic Responses

Derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and synthesized as H1 receptor antagonists with potential anti-allergic activity. nih.govrsc.org In-silico and in-vivo studies on guinea pig trachea have shown that some of these compounds exhibit promising bronchorelaxant effects. nih.govrsc.org This line of research suggests that the naphthyridine carboxylic acid scaffold could be a foundation for new anti-allergic agents. nih.gov

Anticonvulsant Potentials

The anticonvulsant activity is another pharmacological property attributed to the broader class of naphthyridine derivatives. ijpbs.net Specifically, research on 2,7-naphthyridine derivatives has indicated their potential as anticonvulsant agents. benthamdirect.com While specific data on this compound is not available, the general anticonvulsant potential of the naphthyridine core warrants further investigation of this specific compound.

Gastric Antisecretory Properties

Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have demonstrated potent gastric antisecretory properties in preclinical models. nih.govacs.org Certain compounds in this series were found to be more potent than cimetidine (B194882) in rat models and showed inhibitory activity in food-stimulated acid secretion in dogs. nih.gov This indicates a potential therapeutic application for naphthyridine carboxylic acids in managing conditions related to excessive gastric acid secretion.

Antiplatelet Aggregation Studies

Similarly, dedicated studies on the antiplatelet aggregation activity of this compound and its derivatives are absent from the current body of scientific research. Investigations into how this compound might affect platelet function, including its interaction with various aggregation inducers, have not been documented. Studies on other naphthyridine isomers, such as 1,8-naphthyridine derivatives, have shown some antiplatelet activity, but these findings cannot be directly extrapolated to the this compound scaffold due to structural differences that would significantly impact biological activity. nih.govnih.govcapes.gov.br

Mechanistic Investigations of 1,7 Naphthyridine 8 Carboxylic Acid Biological Action

Molecular Target Identification and Validation

The biological effects of naphthyridine carboxylic acids are rooted in their ability to interact with and inhibit specific molecular targets. These interactions are central to their roles as antibacterial and antineoplastic agents. Research has focused on several key areas, including bacterial enzymes essential for DNA replication, cellular defense mechanisms, and pathways controlling cell proliferation and death.

Inhibition of Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV)

Naphthyridine derivatives are well-documented for their antibacterial properties, which largely stem from the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair.

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication. The 1,8-naphthyridine (B1210474) derivative, nalidixic acid, was one of the first compounds in this class shown to selectively and reversibly block DNA replication by inhibiting the A subunit of bacterial DNA gyrase. mdpi.com Inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately results in bacterial cell death. nih.gov In silico studies have further supported the ability of 1,8-naphthyridine derivatives to inhibit DNA gyrase. nih.gov

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated DNA into daughter cells, leading to a bactericidal effect. Trovafloxacin (B114552), a fluoroquinolone antibiotic featuring a 1,8-naphthyridine core, is a known inhibitor of topoisomerase IV. mdpi.com Other derivatives, such as gemifloxacin, exhibit a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV. mdpi.com The ability of naphthyridinone derivatives to act by inhibiting bacterial topoisomerases has been demonstrated against strains of E. coli and S. aureus. nih.gov

The table below summarizes the inhibitory action of select naphthyridine derivatives on bacterial topoisomerases.

| Compound Class | Specific Derivative Example | Target Enzyme(s) | Effect |

| 1,8-Naphthyridine | Nalidixic Acid | DNA Gyrase (Subunit A) | Blocks DNA replication mdpi.com |

| 1,8-Naphthyridine | Trovafloxacin | Topoisomerase IV, DNA Synthesis | Broad-spectrum antibacterial mdpi.com |

| 1,8-Naphthyridine | Gemifloxacin | DNA Gyrase, Topoisomerase IV | Inhibits DNA replication mdpi.com |

| 1,8-Naphthyridine | Enoxacin | DNA Gyrase | Blocks DNA replication mdpi.com |

Modulation of Bacterial Efflux Pump Systems (e.g., NorA, MepA)

A significant mechanism of bacterial resistance to antibiotics is the active transport of drugs out of the cell by efflux pumps. Naphthyridine derivatives have been identified as potent inhibitors of these pumps, thereby restoring the efficacy of conventional antibiotics.

NorA and MepA Inhibition: Studies have reported that 1,8-naphthyridine derivatives can act as inhibitors of the NorA and MepA efflux pumps in Staphylococcus aureus. nih.gov These pumps are known to extrude fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. nih.gov Specifically, 1,8-naphthyridine sulfonamides have been shown to inhibit the NorA efflux pump, which contributes to reducing the minimum inhibitory concentration (MIC) of antibiotics against multidrug-resistant bacteria. mdpi.comnih.gov This modulatory activity suggests that even if the naphthyridine compounds lack direct antibacterial activity, they can act as adjuvants in combination therapies. nih.govmdpi.com

Mechanism of Inhibition: The inhibition of efflux pumps by naphthyridine derivatives prevents the expulsion of antibiotics, allowing the drugs to reach and maintain effective concentrations at their intracellular targets. mdpi.com Molecular docking studies indicate that 1,8-naphthyridine sulfonamides can attenuate resistance in S. aureus through mechanisms related to NorA inhibition. mdpi.com

The table below details the efflux pump inhibitory activity of certain naphthyridine derivatives.

| Compound Class | Target Pump(s) | Target Organism | Effect |

| 1,8-Naphthyridine Derivatives | NorA, MepA | Staphylococcus aureus | Inhibit efflux of fluoroquinolones nih.gov |

| 1,8-Naphthyridine Sulfonamides | NorA | Staphylococcus aureus | Attenuates resistance, reduces antibiotic MIC mdpi.comnih.gov |

DNA Intercalation and Replication Interference

Beyond enzyme inhibition, some naphthyridine analogues exert their biological effects by directly interacting with DNA. This interaction can physically block the machinery of DNA replication and transcription.

Intercalative Binding: Certain pyrazolo-naphthyridine derivatives have been shown to bind to DNA through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding was confirmed by studies showing the compounds could damage DNA, as evidenced by the comet assay. nih.gov The 1,8-naphthyridine pharmacophore is considered a key feature for developing agents that act as DNA intercalating agents. ekb.egresearchgate.net This physical disruption of the DNA structure interferes with the processes of replication and transcription, contributing to the compound's cytotoxic effects.

Cell Cycle Arrest and Apoptosis Induction Pathways

In the context of cancer, naphthyridine derivatives have demonstrated the ability to halt cell proliferation and trigger programmed cell death (apoptosis).

Cell Cycle Arrest: Treatment of cancer cells with pyrazolo-naphthyridine derivatives has been observed to cause cell cycle arrest, particularly at the G0/G1 phase. nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby halting proliferation. nih.gov The ability to induce cell cycle arrest is a known anticancer mechanism for the 1,8-naphthyridine class of compounds. ekb.egresearchgate.net

Induction of Apoptosis: Following cell cycle arrest, these compounds can induce apoptosis. Morphological features of apoptosis have been confirmed in cancer cells treated with pyrazolo-naphthyridine derivatives. nih.gov The induction of apoptosis is a crucial mechanism for eliminating cancerous cells and is often linked to an increase in oxidative stress and the generation of reactive oxygen species. nih.gov Further evidence includes the measurement of mitochondrial membrane potential and the activation of caspases, key executioner proteins in the apoptotic cascade. nih.gov Specifically, increased levels of activated caspase-9 and caspase-3/7 confirm the induction of apoptosis in treated HeLa and MCF-7 cells. nih.gov

Enzyme Inhibition Profiles (e.g., Protein Kinases, Phosphodiesterase 4, Adenosine Receptors)

The structural scaffold of naphthyridine is versatile, allowing for the design of inhibitors targeting a range of enzymes beyond bacterial topoisomerases.

Protein Kinase Inhibition: The 1,8-naphthyridine framework is integral to the development of protein kinase inhibitors. ekb.egresearchgate.net Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The ability of naphthyridine derivatives to inhibit these enzymes presents a significant avenue for anticancer drug development.

HIV-1 Integrase Inhibition: A notable example of enzyme inhibition is seen with 8-hydroxy-1,6-naphthyridine-7-carboxamides, which have been identified as potent inhibitors of HIV-1 integrase. nih.govnih.gov This viral enzyme is essential for the replication of HIV-1. These compounds act as strand transfer inhibitors, binding to the enzyme-viral DNA complex and preventing the integration of viral DNA into the host genome. nih.gov

The table below lists some enzymes inhibited by naphthyridine derivatives.

| Compound Class | Specific Derivative | Target Enzyme | Biological Context |

| 1,8-Naphthyridine Derivatives | Generic | Protein Kinases | Anticancer ekb.egresearchgate.net |

| 8-Hydroxy-1,6-naphthyridine-7-carboxamide | L-870,810 | HIV-1 Integrase | Antiviral (HIV) nih.gov |

Cellular Pathway Perturbation Analysis

The inhibition of specific molecular targets by 1,7-naphthyridine-8-carboxylic acid and its isomers leads to the disruption of broader cellular pathways, which underlies their therapeutic effects.

In bacteria, the primary perturbed pathway is DNA replication and maintenance. By inhibiting DNA gyrase and topoisomerase IV, naphthyridines cause a cascade of events, including the failure of DNA replication, improper segregation of chromosomes, and ultimately, cell death. nih.gov Concurrently, by blocking efflux pumps, these compounds disrupt the bacterial defense pathway, sensitizing the microbes to other antibiotics and overcoming resistance mechanisms. mdpi.com

In cancer cells, the perturbation is centered on cell cycle regulation and survival pathways. The induction of G0/G1 phase arrest by naphthyridine derivatives halts the cell division cycle. nih.gov This is often followed by the activation of the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential and the activation of caspase cascades. nih.gov This dual action of halting proliferation and actively inducing cell death makes these compounds promising candidates for cancer therapy. ekb.egresearchgate.net The ability to interfere with DNA through intercalation further disrupts the fundamental processes of replication and transcription, adding another layer to their cytotoxic effects. nih.gov

Receptor Binding and Activation Mechanisms

Direct research elucidating the specific receptor binding and activation mechanisms of this compound is not extensively available in current scientific literature. However, significant investigations into the broader class of 1,7-naphthyridine (B1217170) derivatives have revealed their potential to interact with several key biological targets, primarily within the kinase family of enzymes. These studies provide a foundational understanding of the potential biological actions of the 1,7-naphthyridine scaffold.

Derivatives of 1,7-naphthyridine have been identified as potent inhibitors of several protein kinases, which are crucial regulators of a wide array of cellular processes. The interaction with these receptors is often characterized by high affinity and selectivity, suggesting that the 1,7-naphthyridine core is a promising scaffold for the development of targeted therapeutic agents.

One of the primary targets for 1,7-naphthyridine derivatives is the p38 mitogen-activated protein (MAP) kinase. nih.gov A series of 1,7-naphthyridine 1-oxides have been designed and synthesized, demonstrating potent inhibition of p38α MAP kinase. nih.govacs.org Structure-activity relationship (SAR) studies have indicated that the N-oxide oxygen is a critical feature for this biological activity and a key determinant of the compounds' selectivity over other related kinases. nih.gov The inhibition of p38 MAP kinase by these compounds leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα). nih.govacs.org

Another significant target for this class of compounds is the fibroblast growth factor receptor (FGFR) kinase family. aacrjournals.org Novel 1,7-naphthyridine derivatives have been developed that show potent inhibitory activity against all members of the FGFR family (FGFR1, 2, 3, and 4) in both enzymatic and cellular assays. aacrjournals.org Aberrant activation of FGFRs is implicated in the oncogenic signaling of numerous tumor types, making these inhibitors a subject of interest in cancer research. aacrjournals.org

Beyond kinase inhibition, naturally occurring 1,7-naphthyridine alkaloids have also been shown to exert biological effects through various mechanisms. For instance, the alkaloid Bisleuconothine A acts as an inhibitor of the WNT signaling pathway, a critical pathway in embryonic development and cancer, and has been shown to induce cell cycle arrest in colon cancer cells. nih.gov Another natural derivative has demonstrated selective affinity for serotonin (B10506) (5HT2B) and sigma-1 receptors, indicating potential applications in neuroscience. nih.govmdpi.com

The following tables summarize the inhibitory activities of several 1,7-naphthyridine derivatives against their respective kinase targets, as reported in the literature.

Table 1: Inhibitory Activity of 1,7-Naphthyridine Derivatives against p38α MAP Kinase

| Compound | Target | Activity | Assay Type |

|---|---|---|---|

| 1,7-Naphthyridine 1-oxide series | p38α MAP Kinase | ED₅₀ < 1 mg/kg | in vivo (adjuvant arthritis, rat) |

| 1,7-Naphthyridine 1-oxide series | p38α MAP Kinase | ED₅₀ = 0.5 mg/kg | in vivo (LPS-induced TNFα, mouse) |

This table presents a summary of the in vivo efficacy of a series of 1,7-naphthyridine 1-oxide derivatives as inhibitors of p38α MAP kinase. nih.gov

Table 2: Inhibitory Activity of 1,7-Naphthyridine Derivatives against FGFR Kinase Family

| Compound Series | Target | Affinity | Selectivity |

|---|---|---|---|

| Novel 1,7-naphthyridine derivatives | FGFR1, 2, 3, 4 | Nanomolar | Selective vs. VEGFR-2 |

This table summarizes the characteristics of a novel series of 1,7-naphthyridine derivatives as potent inhibitors of the FGFR kinase family. aacrjournals.org

Table 3: Antiproliferative Activity of Bisleuconothine A

| Cell Line | IC₅₀ (µM) | Cancer Type |

|---|---|---|

| HCT116 | 3.18 | Colon Cancer |

| HT29 | 1.09 | Colon Cancer |

| SW480 | 2.74 | Colon Cancer |

| SW620 | 3.05 | Colon Cancer |

This table shows the in vitro antiproliferative activity of the naturally derived 1,7-naphthyridine alkaloid, Bisleuconothine A. nih.gov

Computational and Theoretical Approaches in 1,7 Naphthyridine 8 Carboxylic Acid Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanisms of 1,7-naphthyridine-8-carboxylic acid derivatives and guiding the design of more potent and selective inhibitors.

Molecular docking simulations have been effectively employed to predict the binding modes and affinities of 1,7-naphthyridine (B1217170) analogues, particularly as inhibitors of enzymes like phosphatidylinositol-5-phosphate (B1243415) 4-kinase type-2 alpha (PIP4K2A). acs.orgnih.govnih.gov These studies calculate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential inhibitors. The binding of these inhibitors is primarily modulated by interactions such as hydrogen bonding, pi-pi stacking, and pi-cation interactions. acs.orgnih.govnih.gov

For instance, in studies of 1,7-naphthyridine analogues as PIP4K2A inhibitors, several compounds were identified as having a high binding affinity with the receptor molecule. acs.orgnih.govnih.gov The interactions observed in docking studies often correlate well with experimental data, providing a reliable platform for virtual screening and lead optimization. The cocrystal structure of one such inhibitor, compound 1 , within the ATP binding site of PIP4K2A (PDB ID: 6YM3) has provided a detailed view of its binding mode. acs.org This binding is associated with induced-fit changes in the side chains of key amino acids, leading to a favorable steric and electrostatic fit within the binding site. acs.org

| Compound ID | Target Protein | Predicted Binding Affinity (Docking Score) | Key Predicted Interactions |

| 15 | PIP4K2A | High | Hydrogen bonding, pi-pi interaction, pi-cation interaction |

| 25 | PIP4K2A | High | Hydrogen bonding, pi-pi interaction, pi-cation interaction |

| 13 | PIP4K2A | High | Hydrogen bonding, pi-pi interaction, pi-cation interaction |

| 09 | PIP4K2A | High | Hydrogen bonding, pi-pi interaction, pi-cation interaction |

| 28 | PIP4K2A | High | Hydrogen bonding, pi-pi interaction, pi-cation interaction |

This table is generated based on findings from a study on 1,7-naphthyridine analogues as PIP4K2A inhibitors, which identified these compounds as having high binding affinity. acs.orgnih.govnih.gov

A critical outcome of molecular docking and crystallographic studies is the identification of specific amino acid residues in the target's active site that are crucial for ligand binding. For 1,7-naphthyridine-based inhibitors of PIP4K2A, several key interactions have been elucidated. acs.org

The cocrystal structure of compound 1 with PIP4K2A reveals a hydrogen bond between the nitrogen atom at position 7 of the naphthyridine ring and the backbone nitrogen of Valine 199 (Val199), located in the kinase hinge motif. acs.org Additionally, a π–π T-stacking interaction is observed between the naphthyridine ring system and the side chain of Phenylalanine 200 (Phe200). acs.org The binding of this inhibitor also induces conformational changes in Phenylalanine 134 (Phe134) and Lysine 145 (Lys145) to achieve a better fit. acs.org Further structure-activity relationship (SAR) studies have shown that introducing a chlorine atom at the C-5 position of the 1,7-naphthyridine core can significantly improve biochemical potency, likely due to an additional halogen interaction with Phe200. acs.org

| Inhibitor | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

| Compound 1 | PIP4K2A | Val199 | Hydrogen Bond |

| Compound 1 | PIP4K2A | Phe200 | π–π T-stacking |

| Compound 1 | PIP4K2A | Phe134 | Induced Fit |

| Compound 1 | PIP4K2A | Lys145 | Induced Fit |

| Carboxamide 62 | PIP4K2A | Phe200 | Halogen Interaction |

This table is compiled from crystallographic and SAR data of 1,7-naphthyridine-based inhibitors of PIP4K2A. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

QSAR models are powerful tools for predicting the biological potency of new, untested compounds. In the context of this compound research, machine learning algorithms such as Multilinear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) have been used to develop robust QSAR models. acs.orgnih.gov These models are trained on a dataset of compounds with known inhibitory activities, such as the IC50 values for PIP4K2A inhibition. acs.orgnih.gov

For a series of 44 1,7-naphthyridine analogues, QSAR models were developed to predict their PIP4K2A inhibitory activity. acs.org The experimental IC50 values for these compounds ranged from 0.066 to 18.0 μM. acs.orgnih.gov The developed models showed a strong correlation between the predicted and experimental inhibitory activities. acs.orgnih.gov The SVM model with a Radial Basis Function (RBF) kernel was identified as the best-performing model, exhibiting high values for the coefficient of determination for the training set (RTR = 0.9845) and the external test set (QEX = 0.8793). acs.orgnih.gov The ANN model also demonstrated reliable predictive capability with a 7-3-1 network topology (7 input variables, 3 hidden nodes, and 1 output node). acs.org

| QSAR Model | Performance Metric | Value |

| MLR | R² (Training Set) | 0.9088 |

| MLR | Q² (Cross-validation) | 0.7662 |

| ANN | Q² (External Test Set) | 0.7581 |

| SVM (RBF kernel) | R² (Training Set) | 0.9845 |

| SVM (RBF kernel) | Q² (External Test Set) | 0.8793 |

This table summarizes the statistical performance of different QSAR models developed for predicting the PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. acs.org

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors that can effectively capture the structural features responsible for the biological activity. For the 1,7-naphthyridine system targeting PIP4K2A, a cascaded feature selection method involving a Genetic Function Approximation (GFA) algorithm was used to identify the most relevant descriptors. acs.orgnih.gov

The GFA algorithm selected a set of seven descriptors that best described the PIP4K2A inhibitory activity. These descriptors included:

ATSC7p: Centred Broto-Moreau autocorrelation of lag 7 / weighted by atomic polarizabilities.

MATS8c: Moran autocorrelation of lag 8 / weighted by atomic charges.

MATS6i: Moran autocorrelation of lag 6 / weighted by atomic ionization potentials.

SpMin2_Bhv: Smallest absolute eigenvalue of Burden modified matrix - n 2 / weighted by relative van der Waals volumes.

SpMin5_Bhe: Smallest absolute eigenvalue of Burden modified matrix - n 5 / weighted by relative Sanderson electronegativities.

SpMax8_Bhi: Largest absolute eigenvalue of Burden modified matrix - n 8 / weighted by relative ionization potentials.

Kier3: Third kappa shape index. acs.org

The selection of these specific descriptors indicates the importance of electronic properties (polarizability, charge, ionization potential) and molecular shape in the inhibitory activity of these compounds.

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. While extensive research employing advanced quantum chemical calculations specifically for this compound is not widely available in the public domain, studies on related naphthyridine isomers, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, have utilized DFT methods (B3LYP/6-311G(d,p)) to investigate molecular structure, vibrational spectra, and electronic properties. These studies analyze parameters like HOMO-LUMO energy gaps and molecular electrostatic potential to understand the chemical reactivity and intermolecular interactions. Such theoretical calculations are invaluable for rationalizing experimental findings and for the design of new derivatives with desired electronic properties.

Conformational Analysis and Isomeric Stability Determination

A crucial first step in the computational characterization of a molecule like this compound would be to determine its most stable three-dimensional structure. Conformational analysis involves identifying all possible spatial arrangements of the atoms (conformers) and calculating their relative energies to find the global minimum energy structure. This is typically achieved through methods like Density Functional Theory (DFT). For carboxylic acids, the orientation of the carboxylic acid group relative to the naphthyridine ring system is of particular interest. The relative stability of different tautomers and rotamers would also be assessed to understand the molecule's preferred state under various conditions.

Spectroscopic Property Simulations (e.g., FTIR, FT-Raman, Electronic Spectra)

Computational methods are highly effective in predicting spectroscopic data, which can then be used to interpret and validate experimental findings.

FTIR and FT-Raman Spectroscopy: Theoretical calculations can simulate the vibrational spectra (FTIR and FT-Raman) of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific peaks in the experimental spectra to particular molecular vibrations. For instance, the characteristic stretching frequencies of the C=O and O-H bonds in the carboxylic acid group, as well as the vibrations of the naphthyridine ring, can be precisely predicted. nih.govnist.gov Studies on related compounds like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have successfully used DFT to interpret their vibrational spectra. worldscientific.comresearchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). These simulations provide information about the electronic transitions within the molecule, helping to understand its photophysical properties. For this compound, this would involve predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in the structure and function of molecules containing carboxylic acid groups. libretexts.orgcapes.gov.br

Intramolecular Hydrogen Bonding: Computational analysis can determine the potential for and strength of hydrogen bonds within a single molecule of this compound. For example, a hydrogen bond could form between the carboxylic acid proton and the nitrogen atom at position 1 of the naphthyridine ring. nih.govrsc.org Calculations can provide the bond distance and angle, as well as the energetic stabilization gained from this interaction.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, carboxylic acids are known to form dimers through intermolecular hydrogen bonds. libretexts.org Computational modeling can predict the geometry and binding energy of such dimers for this compound, providing insight into its crystal packing and bulk properties.

Solvent Effects on Molecular and Electronic Structure

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing calculations with different solvent models, researchers can predict how properties like conformational stability, spectroscopic signatures, and electronic structure of this compound would change in various solvents.

In Silico ADMET Prediction and Pharmacokinetic Modeling

For molecules with potential pharmaceutical applications, in silico (computer-based) prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital part of the drug discovery process. Various software and web servers are available to predict these properties based on the molecular structure. For this compound, these tools could provide initial estimates of its drug-likeness, oral bioavailability, potential for metabolism by cytochrome P450 enzymes, and other pharmacokinetic parameters. While specific ADMET predictions for this compound are not published, studies on other naphthyridine derivatives have utilized these in silico tools to assess their potential as drug candidates. ijpba.inforsc.orgresearchgate.netrsc.orgresearchgate.netnih.gov

Advanced Applications and Future Research Directions of 1,7 Naphthyridine 8 Carboxylic Acid

Applications in Agrochemical and Pest Management

Nitrification Inhibitors: A Potential Role in Sustainable Agriculture

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, is a critical process in the nitrogen cycle. However, the rapid conversion of ammonium-based fertilizers to highly mobile nitrates contributes to significant nitrogen loss from agricultural soils, leading to economic losses and environmental pollution. Nitrification inhibitors are chemical compounds that slow down this conversion, thereby improving nitrogen use efficiency.

While direct studies on 1,7-naphthyridine-8-carboxylic acid as a nitrification inhibitor are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds has been a focal point in the search for new and effective inhibitors. Research has demonstrated that various synthetic compounds, including those with pyridine (B92270) rings, can impede the microbial activity responsible for nitrification. For instance, compounds like nitrapyrin (B159567) (2-chloro-6-trichloromethyl pyridine) and dicyandiamide (B1669379) (DCD) are well-known for their nitrification-inhibiting properties. nih.govescholarship.org

The exploration for novel nitrification inhibitors has intensified, with large-scale screening of tens of thousands of small molecules to identify candidates that can target different groups of nitrifying microorganisms. researchgate.net This drug discovery-based approach opens up possibilities for identifying new classes of inhibitors. researchgate.net Given that the 1,7-naphthyridine (B1217170) scaffold is a core component in many biologically active molecules, it represents a promising, yet largely unexplored, candidate for development as a nitrification inhibitor. Future research could involve screening this compound and its derivatives for their ability to inhibit ammonia-oxidizing bacteria and archaea in soil.

Exploration of Materials Science Applications (e.g., Corrosion Inhibition)

The application of organic molecules as corrosion inhibitors is a well-established strategy to protect metallic materials from degradation. The effectiveness of these inhibitors often relies on the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface, forming a protective layer. mobt3ath.com

Naphthyridine derivatives, particularly the 1,8-naphthyridine (B1210474) isomer, have shown significant promise as corrosion inhibitors for steel in acidic environments. nih.govmobt3ath.comnih.gov These compounds act as mixed-type inhibitors, influencing both anodic and cathodic reactions, though predominantly affecting the cathodic process. nih.govnih.gov The inhibition efficiency of these molecules is dependent on their concentration, with studies showing a significant increase in protection as the concentration of the inhibitor rises. mobt3ath.com The mechanism of inhibition involves the adsorption of the naphthyridine molecules onto the metal surface, a process that follows the Langmuir adsorption isotherm. mobt3ath.com

While direct experimental data on this compound as a corrosion inhibitor is scarce, the documented success of its isomers strongly suggests its potential in this field. The presence of two nitrogen atoms and a carboxylic acid group in its structure provides active sites for strong adsorption on metal surfaces. Quantum chemical studies on related compounds have correlated inhibition efficiency with molecular properties such as electron density. nih.gov

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 2,3-diphenyl-1,8-naphthyridine-CETSA | 0.2 | 85.43 | nih.gov |

| 2,3-diphenyl-1,8-naphthyridine-CETSA | 0.4 | 91.21 | nih.gov |

| 2,3-diphenyl-1,8-naphthyridine-CETSA | 0.6 | 93.87 | nih.gov |

| 2,3-diphenyl-1,8-naphthyridine-CETSA | 0.8 | 95.65 | nih.gov |

| 2,3-diphenyl-1,8-naphthyridine-CETSA | 1.0 | 96.95 | nih.gov |

| NTD-1 | 4.11 x 10-2 | 96.1 | mobt3ath.com |

| NTD-2 | 4.11 x 10-2 | 97.4 | mobt3ath.com |

| NTD-3 | 4.11 x 10-2 | 98.7 | mobt3ath.com |

Radiopharmaceutical Development (e.g., Fluorine-18 Labeled Probes)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy, which results in high-resolution images. frontiersin.orgnih.gov

The development of novel PET radiotracers is crucial for the early diagnosis and monitoring of various diseases. The labeling of biomolecules with Fluorine-18 can be achieved through direct or indirect methods. nih.gov However, the process presents challenges, especially for complex molecules, as the radiolabeling reactions need to be fast and efficient. ku.dknih.gov Strategies for the radiofluorination of heterocyclic compounds are of significant interest, as these scaffolds are present in many pharmaceuticals. nih.gov

While there is no specific report on the Fluorine-18 labeling of this compound, the existing methodologies for labeling other nitrogen-containing heterocycles provide a roadmap for its potential development as a PET probe. nih.gov The carboxylic acid group on the molecule offers a convenient handle for conjugation to other molecules or for modification to facilitate radiolabeling. The development of a Fluorine-18 labeled this compound derivative could open up new avenues for imaging specific biological targets in vivo, depending on the pharmacological profile of the resulting radiotracer.

Emerging Research Frontiers and Unexplored Bioactivities

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Different isomers of naphthyridine exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comacs.org

Specifically, 1,7-naphthyridine derivatives have been investigated for several biological activities. For example, 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein kinase, a target for anti-inflammatory drugs. nih.gov Other derivatives have shown potential as anticholinergic, cardiotonic, diuretic, and analgesic agents. google.com

The vast chemical space of this compound derivatives remains largely unexplored. The presence of the carboxylic acid group allows for the synthesis of a diverse library of amides, esters, and other derivatives, each with the potential for unique biological activities. Emerging research frontiers could include:

Targeted Cancer Therapy: Investigating derivatives as inhibitors of specific kinases or other proteins involved in cancer progression.

Neurodegenerative Diseases: Exploring the potential of these compounds to modulate targets relevant to diseases like Alzheimer's or Parkinson's.

Infectious Diseases: Screening for activity against drug-resistant bacteria and viruses, building on the known antimicrobial potential of the broader naphthyridine class. mdpi.com

Challenges and Opportunities in Naphthyridine Carboxylic Acid Research

Despite the immense potential of naphthyridine carboxylic acids, their research and development are not without challenges. A primary hurdle lies in their synthesis. The construction of the naphthyridine core, especially with specific substitution patterns, can be complex and require multi-step procedures. nih.govfigshare.com Achieving regioselectivity during functionalization is another significant challenge that chemists face.

However, these challenges also present opportunities for innovation in synthetic organic chemistry. The development of more efficient, green, and scalable synthetic routes to functionalized naphthyridine carboxylic acids is a key area of ongoing research. frontiersin.orgresearchgate.net This includes the use of novel catalytic systems and one-pot multicomponent reactions. nih.govresearchgate.net